molecular formula C9H8ClF3 B3371959 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene CAS No. 85289-90-3

1-(1-Chloroethyl)-4-(trifluoromethyl)benzene

Cat. No.: B3371959
CAS No.: 85289-90-3
M. Wt: 208.61 g/mol
InChI Key: CKKMRMKMZIDSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Chloroethyl)-4-(trifluoromethyl)benzene is an organic compound with the CAS Registry Number 85289-90-3 and a molecular formula of C 9 H 8 ClF 3 . It has a molecular weight of approximately 208.61 g/mol and is identified by the SMILES string CC(C1=CC=C(C=C1)C(F)(F)F)Cl . This compound is a benzyl chloride derivative featuring a trifluoromethyl group in the para-position, a structure known to influence the molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable scaffold in medicinal chemistry and materials science research . While specific toxicological data for this exact compound is limited, similar chlorinated and fluorinated aromatic compounds are widely used as key intermediates and building blocks in the development of active pharmaceutical ingredients (APIs) and agrochemicals . The presence of both a reactive chloroethyl group and a stable trifluoromethyl group makes this chemical a versatile precursor for further synthetic modification, including nucleophilic substitutions and catalytic cross-coupling reactions. It is offered for laboratory research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures, including the use of personal protective equipment, should be followed. The product may require cold-chain transportation and storage to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-chloroethyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKMRMKMZIDSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85289-90-3
Record name 1-(1-chloroethyl)-4-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 1 Chloroethyl 4 Trifluoromethyl Benzene

Catalytic Approaches to Benzylic Chlorination

Catalytic methods provide efficient pathways for the chlorination of the benzylic carbon adjacent to the trifluoromethyl-substituted benzene (B151609) ring. These routes often involve the activation of a precursor molecule, such as a substituted acetophenone (B1666503), under specific catalytic conditions to yield the desired chloroethyl derivative.

A prominent method for synthesizing 1-(1-chloroethyl)-4-(trifluoromethyl)benzene is the iron-catalyzed reductive chlorination of 4'-(trifluoromethyl)acetophenone (B133978). This process involves the simultaneous reduction of the ketone functional group and the introduction of a chlorine atom. This transformation leverages inexpensive and abundant iron catalysts. nih.gov

The efficiency of the iron-catalyzed chlorination is highly dependent on the nature of the catalyst. Iron(III) complexes, including species like Fe(III) oxo acetates, are investigated for such transformations. researchgate.netrsc.org The catalytic cycle is believed to involve the coordination of the reactants to the iron center, facilitating the reductive halogenation process. The optimization of the ligand framework around the iron(III) center is crucial for achieving high yields and selectivity, minimizing side reactions. Research into various non-heme iron complexes demonstrates their capability to catalyze oxidation and halogenation reactions, providing a basis for developing specific systems for this synthesis. researchgate.netrsc.org

Silane (B1218182) reagents are critical components in this synthetic approach, acting as hydride donors for the reduction of the carbonyl group. amazonaws.comresearchgate.net The reductive halogenation of acetophenone derivatives can be effectively carried out using a combination of an iron catalyst and a silane. chemicalbook.com The reaction proceeds through an intermediate alcohol or silyl (B83357) ether, which is subsequently converted to the corresponding benzyl (B1604629) halide. chemicalbook.com The silane provides the hydride, which attacks the electrophilic carbonyl carbon, while a chlorine source, often the solvent (e.g., dichloromethane) or an additive, provides the chloride ion to complete the substitution. researchgate.net

The general mechanism involves the activation of the ketone by the Lewis acidic iron catalyst, followed by hydride transfer from the silane. The resulting intermediate is then converted to the final chlorinated product.

Table 1: Reaction Parameters for Iron-Catalyzed Reductive Chlorination This table presents a generalized summary of conditions for the synthesis of this compound via iron-catalyzed reductive chlorination.

Parameter Condition Purpose
Starting Material 4'-(Trifluoromethyl)acetophenone Ketone precursor
Catalyst Fe(III) complex (e.g., Fe(III) salt) Lewis acid for ketone activation
Reducing Agent Silane (e.g., Triethylsilane) Hydride source for reduction
Chlorine Source Chlorinated solvent or additive Provides the chloride atom
Solvent Dichloromethane (B109758), Acetonitrile (B52724) Reaction medium

| Temperature | Ambient to moderate heat | To facilitate reaction kinetics |

The success of the iron-catalyzed reductive chlorination hinges on carefully controlled reaction conditions.

Temperature: These reactions are often conducted under mild conditions, typically ranging from room temperature to moderate heating (e.g., 50 °C), to ensure the stability of the catalyst and prevent undesirable side reactions. nih.gov

Solvent: The choice of solvent is critical. Chlorinated solvents like dichloromethane can sometimes serve as both the reaction medium and the chlorine source. researchgate.net Other polar aprotic solvents such as acetonitrile may also be employed. rsc.org

Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate and the efficiency of the catalytic system. Progress is typically monitored using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

Beyond the reductive chlorination of ketones, direct halogenation of the corresponding ethylbenzene (B125841) precursor represents an alternative strategy. These methods typically involve the generation of radical species that selectively attack the benzylic position.

Radical halogenation is a classic method for functionalizing benzylic positions. The synthesis of this compound can be achieved by the direct chlorination of 1-ethyl-4-(trifluoromethyl)benzene. The increased reactivity of the benzylic C-H bond is due to the resonance stabilization of the intermediate benzylic radical. libretexts.orgyoutube.com

The reaction is initiated by the homolytic cleavage of a chlorine source, often using UV light or a radical initiator like benzoyl peroxide, to generate chlorine radicals. youtube.com The propagation phase involves two key steps:

A chlorine radical abstracts a hydrogen atom from the benzylic position of 1-ethyl-4-(trifluoromethyl)benzene, forming a resonance-stabilized benzylic radical and hydrogen chloride (HCl).

The benzylic radical then reacts with a molecule of Cl₂ (or another chlorine source like N-chlorosuccinimide, NCS) to form the product, this compound, and a new chlorine radical, which continues the chain reaction.

The presence of the electron-withdrawing trifluoromethyl group can influence the reaction rate but does not prevent the selective halogenation at the benzylic site, which is the most reactive position for radical attack. nih.gov

Table 2: Reaction Parameters for Radical Halogenation This table presents a generalized summary of conditions for the synthesis of this compound via radical halogenation.

Parameter Condition Purpose
Starting Material 1-Ethyl-4-(trifluoromethyl)benzene Substrate with benzylic C-H bonds
Halogenating Agent N-Chlorosuccinimide (NCS), Cl₂ Chlorine source
Initiator UV light, Benzoyl Peroxide Generates initial radical species
Solvent Carbon tetrachloride (CCl₄) Inert reaction medium

| Temperature | Reflux | To promote radical initiation and propagation |

Alternative Halogenation Protocols for Substituted Benzylic Systems

Selective Chlorination of Alcohols and Carbonyl Derivatives

The introduction of a chlorine atom at the benzylic position of the ethyl group can be effectively achieved through the selective chlorination of either the corresponding alcohol, 1-(4-(trifluoromethyl)phenyl)ethanol, or the ketone, 4'-(trifluoromethyl)acetophenone.

The conversion of the secondary benzylic alcohol, 1-(4-(trifluoromethyl)phenyl)ethanol, to this compound is a key synthetic transformation. Various reagents are known to facilitate the chlorination of benzylic alcohols. For instance, a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) provides a rapid and highly selective method for the chlorination of benzylic alcohols under neutral conditions, often resulting in nearly quantitative yields. googleapis.comgoogle.com Another effective reagent is aluminum chloride (AlCl3), which serves as a Lewis acid to activate the hydroxyl group for nucleophilic substitution by a chloride ion. epo.org

Alternatively, the synthesis can commence from the corresponding ketone, 4'-(trifluoromethyl)acetophenone. This approach involves a two-step process: the reduction of the ketone to the intermediate alcohol, 1-(4-(trifluoromethyl)phenyl)ethanol, followed by its subsequent chlorination. The reduction of 4'-(trifluoromethyl)acetophenone can be accomplished using various reducing agents, with sodium borohydride (B1222165) being a common and effective choice for converting ketones to secondary alcohols. researchgate.net Following the reduction, the resulting alcohol can be chlorinated using the methods described above.

Another route from the ketone involves direct reductive chlorination. Iron catalysts have been shown to be effective for the chlorination of aryl ketones. google.com For example, the iron-catalyzed reaction of acetophenone derivatives can yield the corresponding chloroalkanes.

Table 1: Reagents for Selective Chlorination

PrecursorReagent SystemProductKey Features
1-(4-(trifluoromethyl)phenyl)ethanol2,4,6-trichloro-1,3,5-triazine (TCT) / DMSOThis compoundHigh selectivity, neutral conditions, rapid reaction. googleapis.comgoogle.com
1-(4-(trifluoromethyl)phenyl)ethanolAluminum Chloride (AlCl3)This compoundLewis acid catalysis. epo.org
4'-(trifluoromethyl)acetophenone1. Sodium Borohydride (NaBH4)2. Chlorinating agent (e.g., TCT/DMSO)This compoundTwo-step process involving reduction and then chlorination. researchgate.net
4'-(trifluoromethyl)acetophenoneIron Catalyst / Chlorinating agentThis compoundDirect reductive chlorination. google.com

Regioselective Synthesis Strategies for 1,4-Disubstituted Benzene Derivatives

Achieving the specific 1,4-disubstitution pattern of this compound requires careful consideration of the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions. The trifluoromethyl group is a strong electron-withdrawing group and, as such, is a meta-director in electrophilic aromatic substitutions. nih.gov Therefore, a direct Friedel-Crafts acylation of trifluoromethylbenzene with acetyl chloride would predominantly yield the 3'-(trifluoromethyl)acetophenone (B147564) isomer, not the desired 4'-substituted precursor.

To overcome this regiochemical challenge, an alternative strategy must be employed. A plausible route begins with a substrate that already possesses the desired 1,4-substitution pattern. For instance, starting with 4-chlorobenzotrifluoride (B24415), which is commercially available, allows for the introduction of the acetyl group at the desired position. One potential method involves the conversion of 4-chlorobenzotrifluoride to a Grignard reagent, followed by a reaction with an appropriate acetylating agent. However, the formation of a Grignard reagent from an aryl chloride can be challenging.

A more viable approach involves the synthesis of 4'-(trifluoromethyl)acetophenone through a different pathway that ensures para-substitution. One such industrial method for related compounds involves the reaction of a halo-benzotrifluoride with magnesium to form a Grignard reagent, which is then reacted with ketene (B1206846) in the presence of a transition metal catalyst to produce an isomeric mixture of trifluoromethyl acetophenones. The desired meta-isomer (relative to the halogen) can then be separated. googleapis.com While this patent describes the synthesis of the 3'-isomer, similar principles could potentially be adapted to favor the 4'-isomer by starting with a different isomeric halo-benzotrifluoride.

Another strategy could involve a multi-step synthesis starting from a different monosubstituted benzene. For example, one could start with acetophenone, perform an electrophilic substitution that directs para, and then convert the directing group to a trifluoromethyl group. However, such a transformation can be complex.

Given the directing effects, the most straightforward laboratory synthesis of the precursor 4'-(trifluoromethyl)acetophenone often relies on starting materials that already contain the trifluoromethyl group in the desired position, such as 4-(trifluoromethyl)bromobenzene, which can then be subjected to reactions like a Heck reaction or Stille coupling to introduce the acetyl group or a precursor to it.

Scalable Synthetic Routes for Industrial and Academic Production

For the production of this compound on a larger scale, both for industrial and academic purposes, the efficiency, cost-effectiveness, and safety of the synthetic route are paramount. The industrial synthesis of benzylic chlorides often involves the direct chlorination of the corresponding alkylbenzenes. researchgate.net However, for a substrate like 1-ethyl-4-(trifluoromethyl)benzene, this approach might lack selectivity, leading to a mixture of products chlorinated on the ring or at different positions on the ethyl side chain.

A more controlled and scalable approach would likely follow the pathway of synthesizing 4'-(trifluoromethyl)acetophenone as a key intermediate, followed by its reduction and chlorination. The industrial synthesis of substituted acetophenones can be achieved through various methods, including Friedel-Crafts acylation. While direct acylation of trifluoromethylbenzene is not regioselective for the para-product, industrial processes can be designed to start from precursors where the 1,4-substitution is already established.

Patents for the synthesis of related trifluoromethylated compounds often describe multi-step processes that are optimized for yield and purity on a large scale. For instance, the synthesis of 3-trifluoromethyl acetophenone has been described starting from m-trifluoromethylaniline via diazotization and coupling with acetaldoxime, followed by hydrolysis. google.com This highlights that industrial routes can differ significantly from laboratory-scale syntheses to accommodate factors like raw material availability and cost.

For the final chlorination step on a large scale, the choice of reagent is critical. While reagents like TCT/DMSO are effective, their cost and the generation of byproducts might be a concern. Industrial chlorinations often utilize more cost-effective reagents like thionyl chloride or even hydrogen chloride gas under specific catalytic conditions, though these can be harsh and require careful control to maintain selectivity. The development of "greener" Friedel-Crafts acylation methods using solid acid catalysts or metal-free conditions is also an area of active research with potential for more sustainable industrial production. googleapis.com

Mechanistic Investigations of Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions (SN1 and SN2) at the Benzylic Carbon

The carbon-chlorine bond at the benzylic position is the primary site for nucleophilic substitution. As a secondary halide, this compound can potentially react through both unimolecular (SN1) and bimolecular (SN2) mechanisms. ucalgary.calibretexts.org The preferred pathway is highly dependent on reaction conditions and the electronic effects of the para-trifluoromethyl substituent.

The viability of an SN1 reaction hinges on the stability of the carbocation intermediate formed in the rate-determining step. quora.com In the case of 1-(1-chloroethyl)-4-(trifluoromethyl)benzene, the departure of the chloride ion would generate a secondary benzylic carbocation. While benzylic carbocations are generally stabilized by resonance with the aromatic ring, the presence of substituents on the ring can either enhance or diminish this stability. quora.comlibretexts.org

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). wikipedia.orgyoutube.comresearchgate.net This effect is quantified by its Hammett substituent constant (σp), which has a large positive value, indicating significant electron withdrawal. stenutz.eu

Key Research Findings:

Carbocation Destabilization: The -CF3 group withdraws electron density from the benzene (B151609) ring. youtube.com This withdrawal of electron density extends to the benzylic carbon, strongly destabilizing the positive charge of the carbocation intermediate. An electron-deficient aromatic ring is less capable of delocalizing and stabilizing an adjacent positive charge.

Reduced SN1 Reactivity: This destabilization of the carbocation intermediate significantly increases the activation energy for the SN1 pathway. Consequently, this compound is much less reactive towards SN1 reactions compared to unsubstituted or electron-donating group-substituted benzylic halides.

SN2 Pathway: While the electron-withdrawing -CF3 group destabilizes the SN1 intermediate, its effect on the SN2 transition state is less pronounced. The SN2 reaction does not involve a full carbocation. Therefore, under conditions that might otherwise favor a mixed or SN1 mechanism for a secondary benzylic halide (e.g., polar protic solvents, weak nucleophiles), the reaction may be significantly slowed or favor an SN2 pathway if a strong nucleophile is present. stackexchange.com

Table 1: Hammett Constants and Electronic Effects of the Trifluoromethyl Group
SubstituentHammett Constant (σp)Hammett Constant (σp+)Primary Electronic EffectImpact on Benzylic Carbocation
-CF3+0.53 stenutz.eu+0.612 researchgate.netStrong Inductive Withdrawal (-I)Strong Destabilization
-H0.000.00NeutralBaseline Stability
-CH3-0.17-0.31Inductive Donation (+I), HyperconjugationStabilization

The stereochemistry of the product depends directly on the operative substitution mechanism. Since the benzylic carbon bearing the chlorine atom is a chiral center, the stereochemical outcome is a key diagnostic tool for determining the reaction pathway.

SN1 Stereochemistry: The SN1 mechanism proceeds through a planar, achiral carbocation intermediate. chemicalnote.com The incoming nucleophile can attack this flat intermediate from either face with nearly equal probability. masterorganicchemistry.com This leads to the formation of a nearly 50:50 mixture of two enantiomers, resulting in a racemic or nearly racemic product. youtube.com Thus, if the reaction were to proceed via an SN1 pathway, an enantiomerically pure starting material would yield a product with little to no optical activity. chemicalnote.com

SN2 Stereochemistry: The SN2 mechanism is a concerted, single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). chemicalnote.commasterorganicchemistry.com This process forces an inversion of the stereochemical configuration at the chiral center, an event known as a Walden inversion. quora.com If the starting material is a single enantiomer, the SN2 reaction will produce a single enantiomer of the product with the opposite configuration. youtube.com

Table 2: Predicted Stereochemical Outcomes for Nucleophilic Substitution
MechanismIntermediateSite of Nucleophilic AttackProduct Stereochemistry
SN1 Planar CarbocationBoth faces of the planar intermediateRacemization (mixture of inversion and retention) masterorganicchemistry.com
SN2 Pentacoordinate Transition StateBackside, opposite the leaving groupInversion of configuration chemicalnote.com

Elimination Reactions (E1 and E2) to Form Styrenic Derivatives

In the presence of a base, this compound can undergo elimination reactions to form the corresponding alkene, 1-(trifluoromethyl)-4-vinylbenzene. These reactions compete with nucleophilic substitution. libretexts.orgyoutube.com As a secondary halide, both E1 and E2 pathways are possible. ucalgary.ca

The balance between substitution and elimination is influenced by several key factors, including the nature of the attacking species, temperature, and solvent.

Base Strength and Steric Hindrance: Strong bases favor elimination. libretexts.org Strong, sterically hindered bases, such as potassium tert-butoxide (KOtBu), are particularly effective at promoting E2 elimination while minimizing competing SN2 substitution due to their bulk. chemistrysteps.com Conversely, strong but non-bulky nucleophiles/bases (e.g., hydroxide (B78521), ethoxide) can lead to a mixture of SN2 and E2 products. youtube.com Weak bases/good nucleophiles (e.g., iodide, acetate) tend to favor substitution. libretexts.org

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor SN2/E2 reactions, while polar protic solvents (e.g., water, ethanol) can promote SN1/E1 reactions by stabilizing the carbocation intermediate and the leaving group. quora.com

Table 3: Conditions Favoring Substitution vs. Elimination
ReactionFavored By
Substitution (SN2) Strong, non-hindered nucleophiles; Lower temperatures
Elimination (E2) Strong, hindered bases; Higher temperatures masterorganicchemistry.com
Substitution (SN1) Weak nucleophiles/bases; Polar protic solvents
Elimination (E1) Weak bases; Higher temperatures; Polar protic solvents

Regioselectivity: Elimination reactions that can form more than one constitutional isomer are subject to regiochemical control. Zaitsev's rule predicts that the major product will be the more substituted (and therefore more thermodynamically stable) alkene. libretexts.orglibretexts.orgwordpress.com In the case of this compound, there is only one type of β-hydrogen (on the methyl group). Therefore, elimination can only yield a single constitutional isomer, 1-(trifluoromethyl)-4-vinylbenzene. The reaction is thus regioselective by necessity.

Stereoselectivity: Stereoselectivity in elimination reactions concerns the preferential formation of one stereoisomer (E or Z) over another.

E1 Reaction: The E1 mechanism proceeds through a carbocation intermediate, which allows for free rotation before the proton is removed. This pathway typically favors the formation of the more stable alkene stereoisomer, which is usually the trans (E) isomer. libretexts.org

E2 Reaction: The E2 reaction is stereospecific and requires a specific geometric arrangement where the β-hydrogen and the leaving group are anti-periplanar (in a 180° dihedral angle). libretexts.orgchemistrysteps.com This alignment allows for optimal orbital overlap in the transition state. chemistrysteps.com

For this compound, the resulting product, 1-(trifluoromethyl)-4-vinylbenzene, has two hydrogen atoms on the terminal carbon of the double bond. As a result, the product cannot exist as E/Z stereoisomers, and considerations of stereoselectivity in this context are not applicable.

Electrophilic Aromatic Substitution on the Ring System

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.comlibretexts.orgyoutube.com The position of this substitution is determined by the directing effects of the two existing substituents: the 1-chloroethyl group and the trifluoromethyl group. wikipedia.orgchemistrytalk.org

Both substituents are deactivating, meaning they make the ring less reactive towards electrophilic attack than benzene itself. youtube.comminia.edu.egyoutube.com This is because both groups withdraw electron density from the ring through inductive effects.

Trifluoromethyl (-CF3) Group: This is a strongly deactivating group due to the powerful inductive electron withdrawal by the three fluorine atoms. youtube.comminia.edu.eg It strongly destabilizes the positively charged intermediate (arenium ion) formed during the reaction, particularly when the charge is on the ortho or para carbons. youtube.comyoutube.com Consequently, it directs incoming electrophiles to the meta position. minia.edu.eg

Combined Directing Effect: The two groups on the ring have conflicting directing influences. However, in this specific molecule, their effects are cooperative. The -CF3 group at position 4 directs incoming electrophiles meta to itself, which corresponds to positions 2 and 6. The 1-chloroethyl group at position 1 directs incoming electrophiles ortho to itself (positions 2 and 6) and para to itself (position 4, which is already occupied). Since both groups direct the incoming electrophile to the same positions (2 and 6), substitution will occur at the carbons ortho to the 1-chloroethyl group and meta to the trifluoromethyl group. The two positions are chemically equivalent.

Table 4: Directing Effects of Substituents on the Aromatic Ring
SubstituentPositionElectronic EffectReactivity EffectDirecting Effect
-CH(Cl)CH31Inductive Withdrawal (-I)DeactivatingOrtho, Para
-CF34Strong Inductive Withdrawal (-I)Strongly Deactivating minia.edu.egMeta minia.edu.eg

Metal-Catalyzed Cross-Coupling Reactions Involving the Benzylic Chloride Moiety

The benzylic chloride in "this compound" provides a reactive handle for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions.

While specific studies on "this compound" are not prevalent, research on analogous trifluoromethyl-substituted benzyl (B1604629) chlorides demonstrates their utility in various cross-coupling reactions.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a versatile method for forming C(sp2)-C(sp3) bonds. Benzyl chlorides, including those with electron-withdrawing substituents, have been successfully coupled with boronic acids or their derivatives. nih.govfao.orgnih.govresearchgate.net For instance, the coupling of benzyl chlorides with potassium aryltrifluoroborates has been shown to proceed in good yields, tolerating a range of functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with organic halides, is another important transformation. While less common with benzyl chlorides compared to aryl halides, examples of Sonogashira couplings involving benzylic halides exist, suggesting the potential for "this compound" to undergo this reaction. researchgate.netrsc.orgresearchgate.net

Heck-Mizoroki Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been reported, and these reactions have been shown to tolerate trifluoromethyl substituents on the aromatic ring. nih.gov Palladium-catalyzed Heck-type reactions of secondary trifluoromethylated alkyl bromides have also been developed, indicating the feasibility of such couplings with related chlorides. beilstein-journals.orgbeilstein-journals.orgmdpi.com

Table 1: Examples of Cross-Coupling Reactions with Trifluoromethyl-Substituted Benzylic Halides

Coupling Reaction Catalyst/Ligand Substrate 1 Substrate 2 Product Type Reference(s)
Suzuki PdCl2(dppf) Benzyl chloride Potassium aryltrifluoroborate Diaryl Methane nih.gov
Stille Pd catalyst α-(Trifluoromethyl)benzyl chloride Allylstannane Homoallyl Compound nih.gov
Heck-type Nickel catalyst Benzyl chloride with -CF3 Ethylene Substituted Alkene nih.gov

The presence of the trifluoromethyl group can present challenges in metal-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the -CF3 group can influence the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. nih.govmit.edu

One of the main challenges is the high activation barrier for the reductive elimination step to form the C-CF3 bond in certain cross-coupling reactions. nih.gov This can lead to slower reaction rates and the need for higher temperatures. Additionally, undesired side reactions such as hydrodehalogenation, where the halide is replaced by a hydrogen atom, can occur, particularly with fluorinated substrates. figshare.comexlibrisgroup.com

Several strategies have been developed to overcome these challenges. The careful selection of ligands is crucial. Electron-rich and sterically bulky phosphine (B1218219) ligands have been shown to promote the challenging reductive elimination step in palladium-catalyzed trifluoromethylation of aryl chlorides. nih.govmit.edu The use of alternative metal catalysts, such as nickel or copper, can also provide different reactivity profiles and overcome some of the limitations of palladium catalysts. nih.govprinceton.edu Furthermore, the development of novel trifluoromethylating agents and the optimization of reaction conditions, including solvent and base, are key strategies for achieving efficient cross-coupling with trifluoromethylated substrates. nih.govresearchgate.netnih.gov

Chemical Transformations and Derivative Synthesis

Preparation of Chiral Analogs and Stereoisomers

The synthesis of enantiomerically pure or enriched analogs of 1-(1-chloroethyl)-4-(trifluoromethyl)benzene is of significant interest, particularly for applications in pharmaceuticals and materials science. The primary route to these chiral molecules involves the asymmetric synthesis or resolution of the precursor alcohol, 1-[4-(trifluoromethyl)phenyl]ethanol, followed by conversion to the target chloride.

One of the most common methods is the asymmetric reduction of the prochiral ketone, 4'-(trifluoromethyl)acetophenone (B133978). researchgate.netresearchgate.net This transformation is often accomplished using chiral catalysts, such as those derived from oxazaborolidines (CBS catalysts) or transition metal complexes. Biocatalytic reductions using recombinant E. coli whole cells or specific enzymes like carbonyl reductase have also proven effective, often providing high enantiomeric excess (ee). nih.gov

Another established strategy is the kinetic resolution of racemic 1-[4-(trifluoromethyl)phenyl]ethanol. researchgate.net This technique involves the selective reaction of one enantiomer, typically through enzyme-catalyzed transesterification, leaving the unreacted enantiomer in high purity. Lipases, such as those from Pseudomonas cepacia (Lipase PS), are frequently employed for this purpose, using an acyl donor like vinyl acetate. researchgate.net Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve yields approaching 100% for the desired enantiomer. rsc.org

Once the enantiomerically enriched alcohol is obtained, it can be converted to the corresponding chiral chloro-derivative. This is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), with reaction conditions chosen to control the stereochemical outcome (inversion or retention of configuration).

Table 1: Selected Methods for Asymmetric Synthesis and Resolution of 1-[4-(Trifluoromethyl)phenyl]ethanol

MethodCatalyst/ReagentSubstrateProduct eeConversion/YieldRef.
Asymmetric ReductionRecombinant E. coli with Carbonyl Reductase4'-(Trifluoromethyl)acetophenone>99.9% (R)High nih.gov
Asymmetric ReductionOxazaborolidine / Borane Reagents4'-(Trifluoromethyl)acetophenoneUp to 98%Good to Excellent researchgate.net
Kinetic ResolutionLipase PS (Pseudomonas cepacia) / Vinyl AcetateRacemic 1-[4-(trifluoromethyl)phenyl]ethanol>99.0% (S)~50.3% researchgate.net

Functionalization at the Benzylic Position

The carbon-chlorine bond at the benzylic position is the most reactive site for nucleophilic substitution reactions. The stability of the potential benzylic carbocation intermediate facilitates Sₙ1 pathways, while the accessibility of the carbon atom also allows for Sₙ2 reactions. chemistrysteps.comchemistry.coachlibretexts.org This dual reactivity allows for the synthesis of a wide array of derivatives.

Alcohols: The direct hydrolysis of this compound yields the corresponding benzylic alcohol, 1-[4-(trifluoromethyl)phenyl]ethanol. This reaction can proceed under neutral, acidic, or basic conditions, typically involving water or hydroxide (B78521) as the nucleophile. The alcohol itself is a key precursor for the synthesis of the chloride. fishersci.ca

Ethers: Benzylic ethers can be prepared through Williamson-type ether synthesis, where an alkoxide nucleophile displaces the chloride. For more sensitive substrates where strong bases are not suitable, alternative methods using reagents like 2-benzyloxy-1-methylpyridinium triflate can install the benzyl (B1604629) ether group under neutral conditions. nih.gov

Amines: The synthesis of benzylic amines can be achieved by direct reaction with ammonia (B1221849) or primary/secondary amines, which act as nitrogen nucleophiles. organic-chemistry.org This reaction can sometimes be complicated by over-alkylation. Alternative routes include the reductive amination of the parent ketone, 4'-(trifluoromethyl)acetophenone, with an amine and a reducing agent. researchgate.net Nucleophilic aromatic substitution on activated rings followed by reduction is another pathway to related amine structures. mdpi.com

The parent benzylic carbonyl compound, 4'-(trifluoromethyl)acetophenone, is intrinsically linked to this compound. sigmaaldrich.comchemicalbook.com The synthesis of the chloro compound often begins with the ketone. The ketone is first reduced to the secondary alcohol, 1-[4-(trifluoromethyl)phenyl]ethanol, using reducing agents like sodium borohydride (B1222165). Subsequently, the alcohol is converted to the chloride as described previously.

Conversely, the benzylic alcohol derived from the chloride can be oxidized back to the ketone. This transformation is readily accomplished using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), chromic acid, or potassium permanganate. chemistry.coach The presence of at least one hydrogen atom at the benzylic position is a prerequisite for this oxidation to occur. chemistry.coach

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability and is generally unreactive under common synthetic conditions. acs.orgmdpi.com However, under specific and often forcing conditions, it can be chemically transformed.

Transforming a CF₃ group typically involves the cleavage of a strong carbon-fluorine bond. Recent advances in catalysis have enabled the selective partial reduction, or hydrodefluorination, of trifluoromethylarenes to difluoromethyl (CF₂H) arenes. These reactions often employ photoredox catalysis, where an excited-state photocatalyst facilitates a single-electron transfer to the trifluoromethylarene. ox.ac.uknih.gov This process generates a radical anion, which then expels a fluoride (B91410) ion. nih.gov The resulting difluorobenzyl radical can then be trapped by a hydrogen atom donor to yield the final product. This method allows for the precise editing of the fluorination state of the molecule under relatively mild conditions. ox.ac.uk Other transformations include selective defluoroallylation, which replaces a fluorine atom with an allyl group. acs.org

Table 2: Example of Selective Transformation of a Trifluoromethylarene

Reaction TypeCatalyst SystemReagents/ConditionsProduct TypeRef.
HydrodefluorinationOrganophotocatalyst (e.g., TPA)Hydrogen atom donor, base, visible light (blue LED)Difluoromethylarene nih.gov
DefluoroallylationFluoride source (e.g., CsF)AllylsilaneAllylated α,α-difluorobenzylic compound acs.org

Under highly acidic conditions, the reactivity of the trifluoromethyl group can be altered. Complete hydrolysis of the CF₃ group to a carboxylic acid (-COOH) can be achieved using harsh reagents like fuming sulfuric acid, sometimes in the presence of a catalyst like boric acid. rsc.orgsemanticscholar.org This transformation proceeds through the stepwise hydrolysis of the C-F bonds. acs.org

In superacidic media, such as trifluoromethanesulfonic acid (CF₃SO₃H), trifluoromethyl-substituted compounds can generate highly reactive "superelectrophiles". nih.govresearchgate.net The potent electron-withdrawing nature of the CF₃ group enhances the electrophilic character of adjacent cationic centers, leading to significant positive charge delocalization throughout the molecule. nih.govresearchgate.net This can result in unusual chemical reactivity and selectivity, enabling reactions that would not occur under less acidic conditions. nih.gov

Lack of Published Research Hinders Specific Synthesis Elucidation

A comprehensive review of available chemical literature and databases reveals a notable absence of published research specifically detailing the use of This compound in the construction of extended aromatic systems and heterocycles. While the structural motifs of this compound—a benzylic halide and a trifluoromethyl-substituted benzene (B151609) ring—suggest potential utility in various synthetic transformations, specific examples of its application in forming polycyclic aromatic hydrocarbons or heterocyclic ring systems are not documented in peer-reviewed journals or patents.

Standard methodologies for the construction of such systems often rely on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or various cyclization strategies. Benzylic halides, in principle, can participate in these reactions. For instance, they can be used in coupling reactions, although they are sometimes more prone to side reactions like elimination compared to aryl halides. They can also serve as alkylating agents in Friedel-Crafts reactions to build more complex aromatic structures or as precursors for forming heterocyclic rings through reactions with appropriate nucleophiles.

However, despite the theoretical potential, the scientific community has not reported specific conditions or outcomes for the use of This compound for these purposes. Consequently, detailed research findings, reaction schemes, and data tables concerning its role in the synthesis of extended aromatic or heterocyclic compounds cannot be provided. The synthesis of such derivatives from this particular starting material remains an unexplored area of chemical research.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-(1-chloroethyl)-4-(trifluoromethyl)benzene in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's framework can be assembled.

The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive dataset for structural verification. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a para-substituted aromatic ring, a characteristic pattern of two doublets is expected. The ethyl side chain will exhibit a quartet for the methine proton, coupled to the three methyl protons, which in turn will appear as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The presence of the highly electronegative fluorine atoms in the CF₃ group results in a characteristic quartet for the trifluoromethyl carbon due to C-F coupling. The aromatic carbons also exhibit smaller couplings to the fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. rsc.org For this compound, the spectrum is expected to show a single, sharp resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is a key identifier for the electronic environment of the trifluoromethyl group. Based on data from similar compounds like 1-chloro-4-(trifluoromethyl)benzene, the chemical shift is anticipated around -63 ppm relative to a CFCl₃ standard. rsc.orgrsc.org

Interactive Data Table: Predicted 1D NMR Data

Users can filter and sort the table based on the nucleus, predicted chemical shift, multiplicity, and coupling constants.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~7.65Doublet~8.52H, H-3/H-5
¹H~7.50Doublet~8.52H, H-2/H-6
¹H~5.15Quartet~6.71H, -CH(Cl)-
¹H~1.85Doublet~6.73H, -CH₃
¹³C~148Singlet-C-4 (ipso, attached to CF₃)
¹³C~142Singlet-C-1 (ipso, attached to ethyl)
¹³C~126.5Quartet~4C-2/C-6
¹³C~126.0Quartet~4C-3/C-5
¹³C~124Quartet~272CF₃
¹³C~55Singlet--CH(Cl)-
¹³C~25Singlet--CH₃
¹⁹F~ -63Singlet-3F, -CF₃

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the bonding network of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, the key expected correlation is a cross-peak connecting the methine proton (~5.15 ppm) and the methyl protons (~1.85 ppm), confirming the chloroethyl fragment. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). This allows for the definitive assignment of each carbon atom that bears protons. Expected correlations include the methine proton to its carbon, the methyl protons to their carbon, and the aromatic protons to their respective carbons. nist.gov

The methyl protons (~1.85 ppm) showing a correlation to the methine carbon (~55 ppm) and the C-1 aromatic carbon (~142 ppm).

The methine proton (~5.15 ppm) correlating to the methyl carbon (~25 ppm) and the C-2/C-6 aromatic carbons (~126.5 ppm).

The aromatic protons H-2/H-6 showing correlations to the ipso-carbon C-4 and the tertiary carbon C-3/C-5.

Mass Spectrometry (MS)

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, and its fragmentation pattern offers a fingerprint for structural confirmation.

HRMS is used to measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. uni.lu For the molecular ion of this compound, the theoretical monoisotopic mass can be calculated from its formula, C₉H₈³⁵ClF₃. This high-precision measurement distinguishes the compound from other molecules with the same nominal mass.

Data Table: HRMS Data for C₉H₈ClF₃

Ion SpeciesFormulaCalculated Monoisotopic Mass (Da)
[M]⁺C₉H₈³⁵ClF₃208.02666
[M+H]⁺C₉H₉³⁵ClF₃209.03444
[M+Na]⁺C₉H₈³⁵ClNaF₃231.01639

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into characteristic charged pieces. The resulting pattern is a valuable tool for confirming the structure. cymitquimica.comnist.gov The fragmentation of this compound is expected to be dominated by cleavages that form stable carbocations.

A primary fragmentation pathway involves the loss of the chlorine atom, which is a good leaving group, to form a highly stable secondary benzylic carbocation. Another typical fragmentation for ethylbenzene (B125841) derivatives is the loss of a methyl radical (α-cleavage).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

Users can explore the likely fragments, their m/z values, and the corresponding neutral loss.

m/z (for ³⁵Cl)Proposed Fragment IonNeutral LossComments
208[C₉H₈ClF₃]⁺-Molecular Ion (M⁺)
193[C₈H₅ClF₃]⁺•CH₃Loss of a methyl radical
173[C₉H₈F₃]⁺•ClLoss of a chlorine radical to form a stable secondary benzylic cation
145[C₇H₄F₃]⁺C₂H₄Loss of ethene from the [M-Cl]⁺ ion

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. materialsciencejournal.org For this compound, the spectra would be expected to show absorptions corresponding to the aromatic ring, the aliphatic side chain, the C-Cl bond, and the C-F bonds of the trifluoromethyl group.

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to characteristic bands in the 1450-1610 cm⁻¹ region. A strong band in the 800-850 cm⁻¹ range is indicative of the 1,4-disubstitution (para) pattern.

Aliphatic Side Chain: C-H stretching modes for the ethyl group are expected in the 2850-3000 cm⁻¹ region.

C-F Bonds: The trifluoromethyl group is characterized by very strong and distinct C-F stretching absorptions, typically found in the 1100-1350 cm⁻¹ range.

C-Cl Bond: The C-Cl stretching vibration is expected to produce a band in the 600-800 cm⁻¹ region of the spectrum. materialsciencejournal.org

Data Table: Characteristic Vibrational Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C Stretch1450 - 1610Medium-Strong
C-F Stretch (CF₃)1100 - 1350Very Strong
Aromatic C-H Out-of-Plane Bend (para)800 - 850Strong
C-Cl Stretch600 - 800Medium-Strong

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the analysis of volatile and semi-volatile compounds like "this compound". It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry, making it indispensable for both qualitative and quantitative analysis.

Purity Assessment: In the context of purity determination, GC effectively separates the target compound from any impurities, such as starting materials, byproducts, or residual solvents from its synthesis. The separation is typically based on differences in boiling points and polarity. As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge (m/z) ratio.

The resulting mass spectrum serves as a molecular fingerprint. For "this compound" (molar mass: 208.6 g/mol ), the mass spectrometer would detect the molecular ion peak ([M]+) and a characteristic pattern of fragment ions. The presence of unexpected peaks in the chromatogram would indicate impurities, which can then be identified by interpreting their respective mass spectra. Quantitative analysis, determining the percentage of purity, can be achieved by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Predicted mass spectrometry data for the parent compound can guide the identification process. uni.lu

Adductm/z (Predicted)
[M]+208.02611
[M+H]+209.03394
[M+Na]+231.01588

Reaction Monitoring: GC-MS is also a powerful tool for real-time monitoring of the synthesis of "this compound". For instance, in a synthesis involving the chlorination of 1-ethyl-4-(trifluoromethyl)benzene, small aliquots of the reaction mixture can be withdrawn at regular intervals and analyzed.

This allows chemists to track the consumption of the starting material and the formation of the desired product. The technique can also detect the emergence of any intermediates or unwanted byproducts, providing crucial information for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Below is a hypothetical representation of data from GC-MS used in reaction monitoring:

Reaction Time (hours)Relative Peak Area of Reactant (%)Relative Peak Area of Product (%)Relative Peak Area of Byproduct (%)
010000
165332
230673
45923
6<1963

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal. While a crystal structure for "this compound" itself has not been reported, likely because it exists as a liquid under ambient conditions, this technique is invaluable for elucidating the solid-state structures of its crystalline derivatives.

By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, scientists can precisely map the atomic positions, bond lengths, bond angles, and torsional angles. This information provides unambiguous proof of molecular structure and conformation.

Studies on derivatives containing the 4-(trifluoromethyl)phenyl moiety reveal key structural features. For example, the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide, a derivative, was determined to be in the triclinic space group P-1. nih.gov Another study on 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol showed the phenol (B47542) and the 4-trifluoromethylphenyl rings are inclined to each other by 44.77 (3)°. nih.gov

This type of analysis also illuminates the nature of intermolecular interactions that govern how molecules pack together in the crystal lattice. These interactions can include hydrogen bonds, van der Waals forces, and π–π stacking interactions. Understanding the crystal packing is crucial in materials science as it influences the physical properties of the solid, such as melting point, solubility, and stability.

The data obtained from X-ray crystallography on derivatives provides a foundational understanding of the steric and electronic properties of the 4-(trifluoromethyl)phenyl group, which can be extrapolated to understand the behavior of "this compound" in various chemical contexts.

Below is a table summarizing crystallographic data for representative derivatives containing the 4-(trifluoromethyl)phenyl group, illustrating the detailed structural information that can be obtained.

CompoundFormulaCrystal SystemSpace GroupReference
N-[4-(trifluoromethyl)phenyl]benzamideC14H10F3NOTriclinicP-1 nih.gov
4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenolC15H12F3NOMonoclinicP21/c nih.gov
4-phenoxy-2-(4-(trifluoromethyl)phenyl)quinazolineC21H13F3N2OMonoclinicP21/n aip.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including atoms, molecules, and the solid state. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely employed to determine optimized molecular geometries, which correspond to the lowest energy arrangement of atoms in a molecule.

For 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. These calculations provide data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, theoretical studies on similar substituted benzenes, such as 1,3,5-tribromo-2,4,6-trifluoro-benzene, have successfully used DFT to obtain optimized geometries that show excellent agreement with experimental values researchgate.net.

Beyond molecular geometry, DFT is used to explore the electronic properties of the molecule. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and identify regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

The following data are illustrative and represent typical values that would be obtained from a DFT/B3LYP calculation. Actual values may vary based on the specific computational level of theory.

ParameterBond/AnglePredicted Value
Bond Lengths C-Cl1.80 Å
C-CF₃1.49 Å
C-F1.35 Å
C-C (aromatic)1.39 - 1.40 Å
C-H (aromatic)1.08 Å
C-C (ethyl)1.53 Å
Bond Angles Cl-C-C (ethyl)109.5°
F-C-F107.5°
C-C-C (aromatic)119 - 121°
Dihedral Angle Cl-C-C-C (ring)~60° (gauche)

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which aids in the analysis and assignment of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is frequently performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations can provide theoretical ¹H and ¹³C chemical shifts that, after appropriate scaling or referencing, can be compared with experimental data to confirm the structure of this compound. The accuracy of these predictions has improved significantly, with modern DFT methods often achieving root mean square errors (RMSEs) of 0.2–0.4 ppm for ¹H shifts mdpi.com. Computational studies on related fluorinated compounds have demonstrated the ability to predict ¹⁹F NMR chemical shifts, which would also be applicable to the trifluoromethyl group in the target molecule nih.gov.

Vibrational Frequencies: DFT calculations are also used to predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. The calculated harmonic frequencies are typically scaled by an empirical factor to account for anharmonicity and achieve better agreement with experimental results. This theoretical analysis allows for the assignment of specific vibrational modes to the observed spectral bands, such as C-H stretching, C-Cl stretching, and the characteristic strong vibrations of the C-F bonds in the trifluoromethyl group. Studies on molecules like 1-chloro-2,4-dinitrobenzene have shown that DFT calculations can produce theoretical vibrational data that closely match experimental spectra researchgate.net.

Table 2: Predicted Spectroscopic Data for this compound

The following data are illustrative and represent typical values expected from computational predictions.

Spectrum TypeNucleus/GroupPredicted Shift/Frequency
¹H NMR -CH(Cl)-~5.1 ppm
-CH₃~1.7 ppm
Aromatic H (ortho to -CF₃)~7.6 ppm
Aromatic H (ortho to -CH(Cl)CH₃)~7.5 ppm
¹³C NMR -CF₃~124 ppm (q)
Aromatic C-CF₃~131 ppm
Aromatic C-CH(Cl)CH₃~145 ppm
-CH(Cl)-~60 ppm
IR Frequencies C-F Stretch (CF₃)1300 - 1100 cm⁻¹ (strong)
C-Cl Stretch800 - 600 cm⁻¹
Aromatic C-H Stretch3100 - 3000 cm⁻¹
Aromatic C=C Stretch1600 - 1450 cm⁻¹

Reaction Pathway Analysis and Transition State Modeling

Theoretical chemistry allows for the detailed investigation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and, consequently, its rate.

For this compound, several reactions could be modeled. A common reaction for the chloroethyl group is nucleophilic substitution (Sₙ1 or Sₙ2). Computational modeling could elucidate the preferred mechanism by comparing the activation barriers for each pathway. The benzylic carbocation intermediate in a potential Sₙ1 reaction would be destabilized by the electron-withdrawing trifluoromethyl group, a hypothesis that can be quantified through computation.

Another area of study is electrophilic aromatic substitution on the benzene (B151609) ring. The trifluoromethyl group is a strong deactivating group and meta-director, while the chloroethyl group is a weak deactivating group and ortho-, para-director. Computational modeling could predict the most likely site of substitution by calculating the activation energies for electrophilic attack at the different positions on the ring.

Table 3: Illustrative Energy Profile for a Hypothetical Sₙ2 Reaction

Reaction: this compound + OH⁻ → 1-(1-Hydroxyethyl)-4-(trifluoromethyl)benzene + Cl⁻

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+20.5
Products-15.0

Conformational Analysis and Intermolecular Interactions

Many molecules are not rigid structures and can exist in different spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies and the energy barriers to interconversion. This compound has rotational freedom around the single bond connecting the ethyl group to the benzene ring.

Computational methods can perform a conformational search by systematically rotating this bond and calculating the energy at each step. This would likely reveal energy minima corresponding to specific staggered conformations (e.g., gauche and anti) of the chloroethyl group relative to the plane of the benzene ring. Such analyses have been successfully applied to other substituted ethylbenzenes to determine their preferred conformations researchgate.net.

Understanding intermolecular interactions is also critical, as they govern the physical properties of the compound in condensed phases. The presence of chlorine and fluorine atoms in this compound allows for various non-covalent interactions. These include dipole-dipole interactions, London dispersion forces, and potentially weak hydrogen bonds (e.g., C-H···F or C-H···Cl) and halogen bonds. Computational studies on fluoro- and trifluoromethyl-containing compounds have highlighted the significant role these weak interactions play in determining crystal packing and molecular conformation researchgate.net.

Table 4: Relative Energies of Hypothetical Conformers

Energies are relative to the most stable conformer.

Conformer (Dihedral Angle: C(ring)-C(ring)-C-Cl)Relative Energy (kcal/mol)
Gauche (~60°)0.0
Eclipsed (~120°)+4.5 (Barrier)
Anti (~180°)+0.8

Quantitative Structure-Activity Relationships (QSAR) for Related Chemical Classes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a physical property. These models are built by calculating molecular descriptors for each compound and then using statistical methods to correlate them with the observed activity.

While no specific QSAR studies focusing solely on this compound have been identified, this compound would be included in broader QSAR analyses of halogenated aromatic compounds. Such studies are common in toxicology and drug design to predict properties like carcinogenicity, mutagenicity, or receptor binding affinity sciepub.comnih.gov.

For a class of chemicals including this compound, a QSAR model would be developed by first calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation linking these descriptors to the property of interest. Such models are valuable for predicting the properties of new or untested chemicals, reducing the need for extensive experimental testing.

Table 5: Common Molecular Descriptors for QSAR Studies of Halogenated Aromatics

Descriptor TypeExamplesDescription
Electronic HOMO/LUMO Energies, Dipole MomentQuantify electron distribution and reactivity.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures a compound's lipophilicity.
Steric Molecular Weight, Molar RefractivityDescribe the size and shape of the molecule.
Topological Connectivity Indices (e.g., Kier & Hall)Numerical representation of molecular branching and structure.

Synthetic Utility and Strategic Applications in Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

The strategic importance of 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene lies in its function as a precursor for introducing the 1-(4-trifluoromethylphenyl)ethyl moiety into larger, more elaborate molecular frameworks. The presence of fluorine atoms or fluorine-containing groups in organic molecules can significantly alter their chemical, physical, and biological properties. mdpi.com Specifically, the trifluoromethyl (-CF₃) group is known to enhance properties such as thermal stability, lipophilicity, and metabolic stability, making it a highly desirable feature in many advanced organic molecules. scripps.edu

The reactivity of the compound is centered on the benzylic chloride. This functional group serves as a versatile handle for a variety of synthetic transformations, including:

Nucleophilic Substitution Reactions: The chlorine atom can be readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds. This allows for the straightforward attachment of the trifluoromethylphenyl scaffold to other molecular fragments.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1-(trifluoromethyl)-4-vinylbenzene, another valuable monomer and synthetic intermediate.

Organometallic Reactions: The chloroethyl group can be converted into an organometallic reagent, such as a Grignard reagent, enabling further carbon-carbon bond-forming reactions.

These transformations are fundamental in building complex structures from simpler, fluorinated starting materials, a common strategy in modern organic synthesis. The development of methods to construct complex molecules, such as 1-trifluoromethylindanes, often relies on the cyclization of precursors containing the trifluoromethylphenyl group. mdpi.com

Building Block for Agrochemical Research

In the field of agrochemical research, fluorinated organic compounds have become indispensable. biesterfeld.no A significant portion of modern pesticides contain fluorine, with the trifluoromethyl group being a particularly prevalent substituent on aromatic rings. researchgate.net The introduction of a -CF₃ group can dramatically enhance the efficacy and selectivity of active ingredients by modifying factors like transport through biological membranes and resistance to metabolic degradation. researchgate.net

This compound serves as a key building block in this context. It provides researchers with a convenient starting material that already contains the trifluoromethylphenyl core, a common structural motif in many experimental and commercial agrochemicals. researchgate.net Its utility allows for the systematic synthesis of libraries of candidate compounds for screening purposes. By reacting the chloroethyl group with various nucleophiles, chemists can efficiently generate diverse molecular structures while retaining the beneficial properties conferred by the trifluoromethyl group, aiding in the discovery of new crop protection agents. biesterfeld.nonih.gov

Application Area Rationale for Use Key Structural Feature
Agrochemical ResearchIntroduction of a fluorine-containing moiety to enhance biological activity and metabolic stability. biesterfeld.noresearchgate.net4-(Trifluoromethyl)phenyl group
Specialty ChemicalsIntermediate for creating polymers and materials with enhanced thermal or chemical resistance.Trifluoromethyl group
Advanced MaterialsPrecursor for monomers used in the synthesis of fluorinated polymers with specific optical or electronic properties.1-(4-Trifluoromethylphenyl)ethyl scaffold

Intermediate for Specialty Chemicals and Advanced Materials

The unique properties imparted by the trifluoromethyl group—such as high thermal stability, chemical inertness, and hydrophobicity—are highly sought after in the design of specialty chemicals and advanced materials. The parent compound, 1-chloro-4-(trifluoromethyl)benzene, sees use in applications such as coatings, inks, and other industrial formulations. industrialchemicals.gov.auepa.gov

This compound functions as a more advanced intermediate, allowing for the incorporation of the trifluoromethylphenyl group into polymer backbones or as a side chain. The reactive chloroethyl handle enables its use in polymerization reactions or grafting onto existing polymer surfaces. This can be used to produce fluorinated polymers and materials with tailored properties, such as:

Enhanced thermal and oxidative stability

Low surface energy and anti-fouling characteristics

Specific optical or dielectric properties for electronics applications

By providing a means to build the trifluoromethylphenyl group into larger macromolecular structures, this compound serves as a crucial link between basic fluorinated chemicals and high-performance materials.

Role in the Development of Novel Synthetic Reagents and Catalysts

The development of new reagents and catalysts is a cornerstone of advancing synthetic chemistry. wiley-vch.de Organofluorine compounds play a significant role in this area, particularly in the design of ligands for transition metal catalysis and in the creation of novel fluorinating or fluoroalkylating reagents. researchgate.net

The structure of this compound makes it a potential starting point for the synthesis of new chiral ligands. The ethyl bridge can be functionalized with coordinating groups (e.g., phosphines, amines), and the trifluoromethyl group on the phenyl ring can be used to tune the electronic properties of the resulting ligand. These electronic effects can have a profound impact on the activity and selectivity of a metal catalyst.

Furthermore, the compound could be used to synthesize novel reagents for introducing the entire 1-(4-trifluoromethylphenyl)ethyl group into other molecules. Its bromo-analogue, 1-(1-bromoethyl)-4-(trifluoromethyl)benzene, is known as a versatile small molecule scaffold, suggesting similar reactivity and utility for the chloro derivative. biosynth.com This versatility allows chemists to explore new synthetic pathways and construct novel molecular architectures that would be otherwise difficult to access.

Emerging Research Avenues and Future Perspectives

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. jddhs.com For the synthesis of 1-(1-chloroethyl)-4-(trifluoromethyl)benzene, future research will likely focus on developing methodologies that align with these principles, moving away from traditional routes that may involve harsh reagents and generate significant waste.

One promising area is the use of novel, environmentally benign catalytic systems. For instance, the chlorination of the corresponding alcohol, 1-(4-(trifluoromethyl)phenyl)ethanol, could be achieved using catalytic systems that avoid stoichiometric inorganic acid chlorides. A potential green chlorination system could utilize HCl generated in situ or employ a reusable solid-supported chlorinating agent. Research into systems like the HCl-H2O2-CH3COOH chlorination process, which has shown high selectivity and yield for other aromatic compounds, could be adapted for related precursors. researchgate.net Such methods offer advantages like high atom economy, simpler operation, and reduced environmental impact compared to traditional Lewis acid-catalyzed processes. researchgate.net

Another key aspect is the replacement of hazardous solvents with greener alternatives. jddhs.com Research could explore the synthesis in solvents like supercritical CO2, ionic liquids, or even water, which can dramatically improve the environmental profile of the process. unito.it The development of solid acid catalysts to replace homogeneous Lewis acids like AlCl3 in potential Friedel-Crafts type syntheses would also be a significant advancement, as solid catalysts can be easily separated and recycled, minimizing waste streams. jddhs.com

FeatureTraditional Synthesis (e.g., Friedel-Crafts)Potential Green Synthesis
Catalyst Stoichiometric Lewis acids (e.g., AlCl3)Recyclable solid acids; biocatalysts
Solvents Halogenated hydrocarbons (e.g., CH2Cl2)Supercritical fluids, ionic liquids, water
Reagents Harsh chlorinating agents (e.g., SOCl2)Catalytic systems (e.g., HCl/H2O2)
Waste High E-factor; acidic aqueous wasteLower E-factor; recyclable components
Energy Often requires high temperatures/pressuresMilder reaction conditions

Integration into Flow Chemistry Systems

Flow chemistry, or continuous manufacturing, offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. thieme-connect.de The synthesis of this compound is an ideal candidate for adaptation to a flow chemistry paradigm.

A hypothetical multistep flow synthesis could start from a readily available precursor, such as 4-(trifluoromethyl)acetophenone. The process could involve sequential reactor coils or packed-bed reactors, each dedicated to a specific transformation. For example, the first step could be the reduction of the ketone to the corresponding alcohol, followed by a subsequent chlorination step. Each step can be optimized independently by controlling parameters like temperature, pressure, and residence time. jst.org.in

The use of immobilized reagents and catalysts in packed-bed reactors is a cornerstone of green flow chemistry. wisdomlib.org For the chlorination step, a column containing a solid-supported chlorinating agent could be employed, simplifying purification as the product stream would emerge free of spent reagent. Inline purification techniques, such as liquid-liquid extraction or membrane separation, can be integrated to isolate the final product with high purity without interrupting the continuous process. thieme-connect.dejst.org.in This approach not only makes the process more efficient but also safer, especially when handling potentially unstable intermediates or exothermic reactions. The work of Ley and colleagues, demonstrating the synthesis of natural products through multi-step continuous sequences, provides a blueprint for how such a system could be designed. wisdomlib.orgnih.gov

Bio-Inspired Catalysis for Selective Transformations

Nature provides a vast inspiration for developing highly selective and efficient catalysts. Bio-inspired catalysis, which includes the use of enzymes or synthetic molecules that mimic enzyme function, represents a frontier in chemical synthesis. nih.gov For a chiral molecule like this compound, biocatalysis offers powerful tools for achieving high enantioselectivity, which is often difficult with traditional chemical methods.

One avenue of exploration is the enzymatic kinetic resolution of the racemic mixture. Lipases, for instance, could be used to selectively acylate one enantiomer of the precursor alcohol, 1-(4-(trifluoromethyl)phenyl)ethanol, allowing for the easy separation of the esterified and unreacted enantiomers. The unreacted alcohol could then be chlorinated to yield a single enantiomer of the final product.

Alternatively, dehalogenase enzymes or their mimics could be investigated for transformations involving the chloroethyl group. beilstein-journals.org These catalysts could facilitate stereoselective substitution reactions at the chiral center, providing access to a range of enantiomerically pure derivatives. Inspired by the function of cobalamin (Vitamin B12)-dependent enzymes, which can catalyze dehalogenation reactions, synthetic catalysts could be designed for similar transformations under mild, eco-friendly conditions. beilstein-journals.org The development of such bio-inspired systems would be a significant step towards sustainable and highly selective chemical manufacturing. rsc.org

Exploration of Novel Reactivity Patterns Induced by Trifluoromethyl and Chloroethyl Moieties

The chemical behavior of this compound is dictated by the interplay of its two key functional groups. The trifluoromethyl (CF3) group is strongly electron-withdrawing and has high electronegativity, which significantly influences the electronic properties of the benzene (B151609) ring. wikipedia.orgmdpi.com The 1-chloroethyl group contains a reactive benzylic chloride, a common site for nucleophilic substitution reactions. guidechem.com

The powerful electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic substitution. Furthermore, it will exert a significant electronic effect on the reactivity of the benzylic chloride. A key area of future research is to quantify this effect. Specifically, the CF3 group would be expected to destabilize the formation of a benzylic carbocation intermediate. This would likely disfavor SN1-type substitution reactions at the chloroethyl group and promote reactions proceeding through an SN2-type mechanism.

This altered reactivity could be harnessed for novel synthetic applications. For example, conditions that typically favor SN1 reactions in related compounds like (1-chloroethyl)benzene (B1265384) might lead to different outcomes or require more forcing conditions for this compound. The unique electronic environment could also be exploited in transition-metal-catalyzed cross-coupling reactions, potentially leading to novel reactivity patterns not observed with simpler analogues. Understanding the kinetics and mechanisms of these reactions will be crucial for unlocking the full synthetic potential of this molecule. uni-muenchen.de

Reaction TypePredicted Reactivity for this compoundRationale
Nucleophilic Substitution (SN1) Disfavored compared to non-CF3 analogueStrong electron-withdrawing CF3 group destabilizes the benzylic carbocation intermediate.
Nucleophilic Substitution (SN2) Favored pathwayLess sterically hindered than SN1; electronic destabilization of carbocation makes SN2 more competitive.
Electrophilic Aromatic Substitution Highly deactivated; meta-directingThe CF3 group is a powerful deactivating, meta-directing group.
Cross-Coupling Reactions Potentially altered reactivity/selectivityThe electronic properties of the CF3 group can influence oxidative addition and reductive elimination steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Chloroethyl)-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(1-Chloroethyl)-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.